

# Technical Guide: (1H-Pyrazol-3-yl)boronic acid hydrochloride

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## Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)boronic acid  
hydrochloride

Cat. No.: B596747

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1H-Pyrazol-3-yl)boronic acid hydrochloride**, with a focus on its Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of public domain spectral data for this specific salt, this guide presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data based on known chemical shift ranges for pyrazoles and the influence of protonation. It also includes a detailed experimental protocol for the synthesis of the parent compound, (1H-Pyrazol-3-yl)boronic acid, and a general procedure for NMR sample preparation.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(1H-Pyrazol-3-yl)boronic acid hydrochloride**. These predictions are based on the analysis of similar pyrazole-containing molecules and the known effects of protonation on the pyrazole ring, which would lead to a downfield shift of the pyrazole protons and carbons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **(1H-Pyrazol-3-yl)boronic acid hydrochloride** (in DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8	d	~2.5	H-5
~6.5	d	~2.5	H-4
~13.5	br s	-	NH
~8.5	br s	-	B(OH) <sub>2</sub>
-	-	-	HCl

Table 2: Predicted <sup>13</sup>C NMR Data for **(1H-Pyrazol-3-yl)boronic acid hydrochloride** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	C-5
~110	C-4
C-3 attached to Boron is often not observed or is very broad	C-3

## Experimental Protocols

### Synthesis of (1H-Pyrazol-3-yl)boronic acid

A common route to synthesize (1H-Pyrazol-3-yl)boronic acid involves the protection of the pyrazole nitrogen, followed by lithiation and reaction with a trialkyl borate, and subsequent deprotection and hydrolysis.

Materials:

- 1H-Pyrazole
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA)

- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- **Protection of Pyrazole:** To a solution of 1H-pyrazole in anhydrous THF, add triethylamine followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C. Allow the reaction to warm to room temperature and stir overnight. The solvent is then removed under reduced pressure.
- **Lithiation and Borylation:** The resulting Boc-protected pyrazole is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at this temperature. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis and Deprotection:** The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then stirred at room temperature for several hours to effect the deprotection of the Boc group.
- **Work-up and Purification:** The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then neutralized with a base (e.g., NaOH) and extracted with a suitable organic solvent. The combined organic layers are dried over MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure to yield the crude (1H-Pyrazol-3-yl)boronic acid. Further purification can be achieved by recrystallization.

## NMR Sample Preparation

#### Materials:

- **(1H-Pyrazol-3-yl)boronic acid hydrochloride**

- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)

- NMR tube

Procedure:

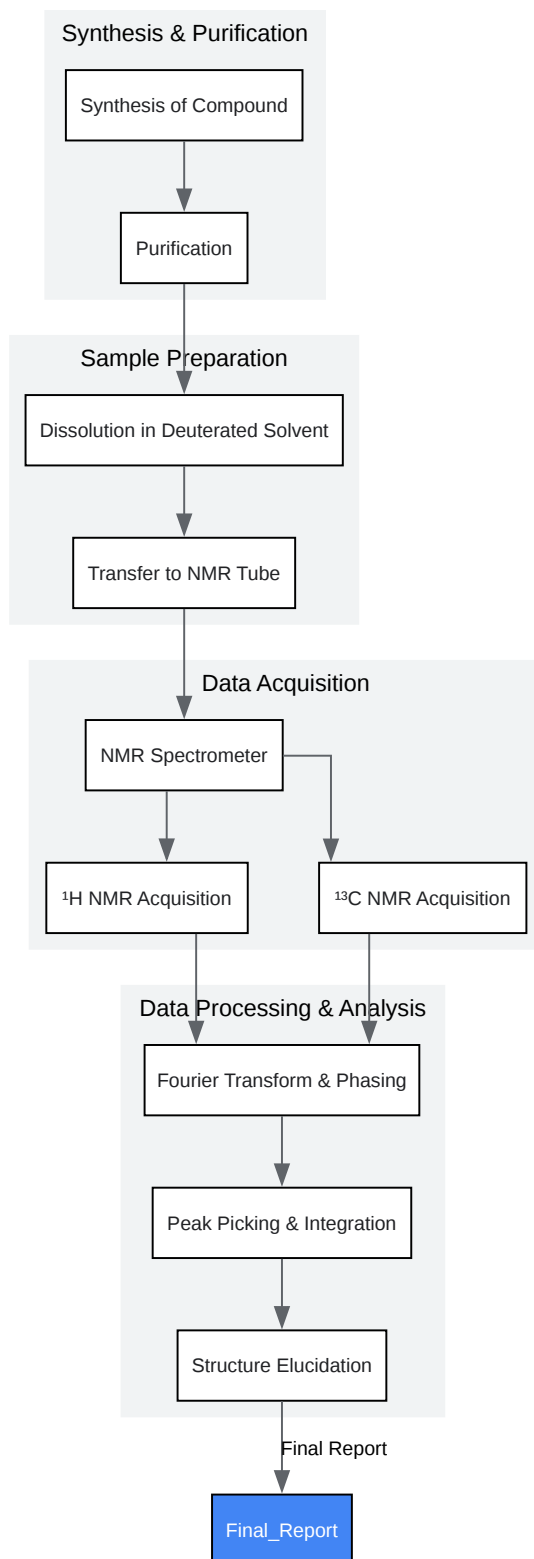
- Weigh approximately 5-10 mg of **(1H-Pyrazol-3-yl)boronic acid hydrochloride** directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
- The sample is now ready for NMR analysis.

## Visualizations

### Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound like **(1H-Pyrazol-3-yl)boronic acid hydrochloride**.

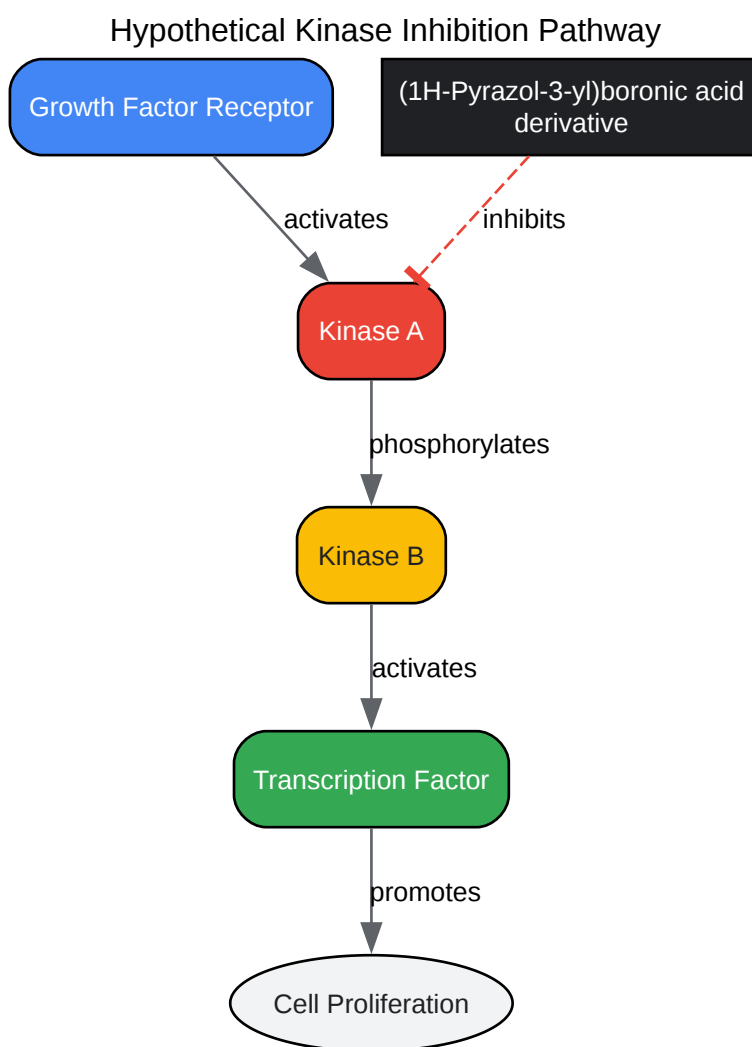
## General Workflow for NMR Analysis

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Caption: General Workflow for NMR Analysis.

## Signaling Pathway (Illustrative Example)

While **(1H-Pyrazol-3-yl)boronic acid hydrochloride** is a building block and not a signaling molecule itself, the following diagram illustrates a hypothetical signaling pathway where a pyrazole-containing inhibitor might act.



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Caption: Hypothetical Kinase Inhibition Pathway.

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